
JA-Acc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jasmonyl-1-aminocyclopropane-1-carboxylic acid (JA-ACC) is a derivative of jasmonic acid and 1-aminocyclopropane-1-carboxylic acid. It is a conjugate formed by the enzyme jasmonic acid resistance 1 (JAR1). This compound plays a significant role in plant physiology, particularly in the regulation of ethylene and jasmonate signaling pathways, which are crucial for plant growth, development, and stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: JA-ACC is synthesized through the conjugation of jasmonic acid with 1-aminocyclopropane-1-carboxylic acid. The enzyme jasmonic acid resistance 1 (JAR1) catalyzes this reaction. The reaction conditions typically involve the presence of ATP and magnesium ions, which are necessary for the enzymatic activity .
Industrial Production Methods: the synthesis can be scaled up using biotechnological methods involving the overexpression of JAR1 in suitable host organisms, such as Escherichia coli or yeast, to produce large quantities of the enzyme for the conjugation reaction .
Analyse Chemischer Reaktionen
Types of Reactions: JA-ACC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its reactivity and biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity or stability
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce hydroxylated derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
JA-ACC has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the conjugation of jasmonic acid with amino acids and its effects on plant hormone signaling
Biology: this compound is studied for its role in regulating plant growth, development, and stress responses. .
Industry: this compound can be used in agricultural biotechnology to develop crops with enhanced resistance to biotic and abiotic stresses
Wirkmechanismus
JA-ACC exerts its effects by modulating the levels of jasmonic acid and 1-aminocyclopropane-1-carboxylic acid, which are precursors to the active hormones jasmonyl-isoleucine and ethylene, respectively. The enzyme jasmonic acid resistance 1 (JAR1) catalyzes the formation of this compound, which then participates in the regulation of plant hormone signaling pathways. This compound can influence the expression of genes involved in plant defense, growth, and development by interacting with specific receptors and transcription factors .
Vergleich Mit ähnlichen Verbindungen
Methyl jasmonate (MeJA): A volatile derivative of jasmonic acid involved in plant defense and stress responses.
Jasmonyl-isoleucine (JA-Ile): The active form of jasmonic acid that regulates gene expression in response to stress.
1-aminocyclopropane-1-carboxylic acid (ACC): The direct precursor of ethylene, a plant hormone involved in growth and development.
Uniqueness of JA-ACC: this compound is unique because it represents a conjugate of two important plant hormones, jasmonic acid and 1-aminocyclopropane-1-carboxylic acid. This dual nature allows it to play a critical role in the cross-talk between ethylene and jasmonate signaling pathways, making it a valuable compound for studying plant hormone interactions and their effects on plant physiology .
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
1-[[2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3- |
InChI-Schlüssel |
TVRBFBSVUYCAKT-ARJAWSKDSA-N |
Isomerische SMILES |
CC/C=C\CC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


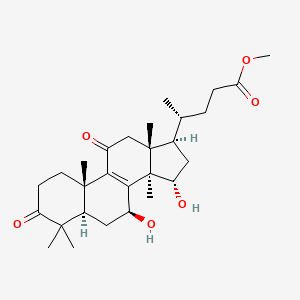

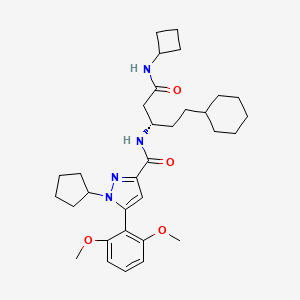

![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
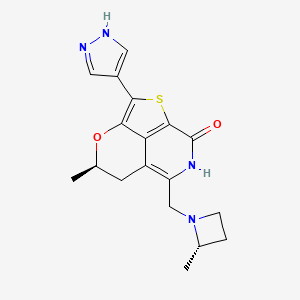


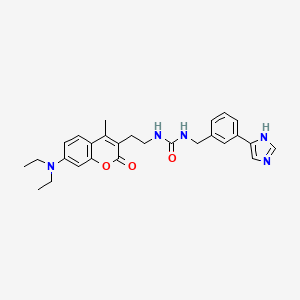
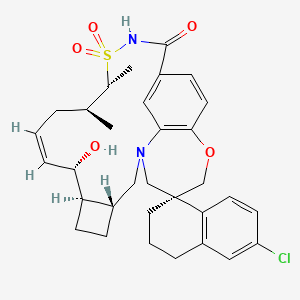


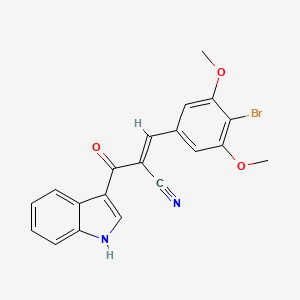
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
